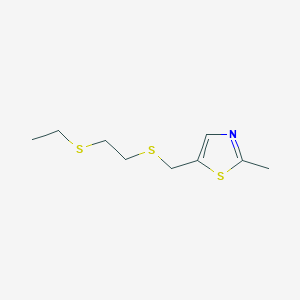![molecular formula C17H21N3O4S B7635921 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B7635921.png)
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide, commonly known as BFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
BFA exerts its effects by inhibiting the activity of ADP-ribosylation factor (ARF), a protein involved in intracellular trafficking. BFA binds to ARF and prevents its interaction with guanine nucleotide exchange factors, thereby inhibiting the formation of COPI-coated vesicles and disrupting intracellular trafficking.
Biochemical and Physiological Effects:
BFA has been shown to have a range of biochemical and physiological effects, including inducing apoptosis, inhibiting angiogenesis, and disrupting intracellular trafficking. BFA has also been shown to affect protein synthesis, protein trafficking, and gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BFA in lab experiments is its specificity for ARF inhibition, which allows for the selective disruption of intracellular trafficking. However, BFA has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments. Additionally, BFA can be difficult to work with due to its low solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for BFA research, including the development of more potent and selective ARF inhibitors, the investigation of BFA's effects on other cellular processes, and the exploration of BFA's potential as a therapeutic agent for various diseases. Additionally, the use of BFA in combination with other drugs or therapies may enhance its efficacy and reduce its cytotoxic effects. Further research is needed to fully understand the potential of BFA in various fields of study.
In conclusion, BFA is a promising chemical compound with potential applications in various fields of research. Its specificity for ARF inhibition and its effects on intracellular trafficking make it a valuable tool for studying cellular processes and developing new therapies. However, further research is needed to fully understand its mechanisms of action and potential applications.
Métodos De Síntesis
The synthesis of BFA involves the reaction of piperazine with benzenesulfonyl chloride, followed by the reaction of the resulting compound with furan-2-ylmethylamine and acetic anhydride. The final product is obtained through purification and isolation techniques.
Aplicaciones Científicas De Investigación
BFA has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, BFA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, BFA has been used as a tool to study the role of intracellular trafficking in synaptic plasticity. BFA has also been investigated as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
Propiedades
IUPAC Name |
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c21-17(18-13-15-5-4-12-24-15)14-19-8-10-20(11-9-19)25(22,23)16-6-2-1-3-7-16/h1-7,12H,8-11,13-14H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZOPDLADNWFMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NCC2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-methylphenyl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7635840.png)
![3-[2-(4-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1-propan-2-ylurea](/img/structure/B7635860.png)
![2-[(4-cyclopropyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B7635866.png)


![N-[3-[(E)-2-pyridin-2-ylethenyl]phenyl]-1-benzofuran-2-carboxamide](/img/structure/B7635887.png)


![3-(3-fluorophenyl)-3-hydroxy-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]propanamide](/img/structure/B7635913.png)
![3-(4-Chlorophenyl)-3-hydroxy-1-(6-oxa-9-azaspiro[4.5]decan-9-yl)propan-1-one](/img/structure/B7635927.png)
![N-(4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7635930.png)
![2-[2-(3-Fluorophenyl)pyrrolidin-1-yl]-5-methyl-1,3,4-thiadiazole](/img/structure/B7635931.png)
![1-(1,3-Dioxolan-2-ylmethyl)-2-[(3-fluorophenyl)methyl]pyrrolidine](/img/structure/B7635932.png)
![1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol](/img/structure/B7635933.png)